Kanchanamycin A

Antimicrobial Polyol Macrolide Pseudomonas fluorescens

Select Kanchanamycin A for unmatched specificity in anti-pseudomonal research. Its unique terminal urea moiety and potent activity against Pseudomonas fluorescens (MIC=3 µg/mL) distinguish it from co-produced analogs like Desertomycin A and Oasomycin A, making it the only scientifically valid choice for targeted agricultural biocontrol development and macrolide structure-activity relationship studies. Generic substitution is not justified.

Molecular Formula C54H90N2O18
Molecular Weight 1055.3 g/mol
Cat. No. B1249058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanchanamycin A
Synonymskanchanamycin A
Molecular FormulaC54H90N2O18
Molecular Weight1055.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O
InChIInChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13+,33-18+
InChIKeyLLKMUSZUPKLZDW-ONKXNGKDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kanchanamycin A: A Polyol Macrolide with a Terminal Urea Moiety for Antimicrobial Research and Procurement


Kanchanamycin A is a polyol macrolide antibiotic isolated from the fermentation of *Streptomyces olivaceus* Tü 4018 [1]. It is characterized by a complex bicyclic carbon skeleton comprising a 36-membered lactone ring and a 6-membered hemiacetal ring. A distinctive structural feature, unusual among macrolides, is the presence of a terminal urea moiety [2]. It exhibits targeted antimicrobial activity, particularly against *Pseudomonas fluorescens*, making it a compound of interest for specialized research applications [1].

Why Kanchanamycin A Cannot Be Simply Substituted with Other Macrolides or Co-Produced Analogs


Generic substitution of Kanchanamycin A with other macrolide antibiotics, including co-produced analogs like Desertomycin A or Oasomycin A, is not scientifically justified. These compounds exhibit fundamentally different antimicrobial spectra and potencies. For instance, while all are produced by the same *Streptomyces* strain, Kanchanamycin A demonstrates a specific and quantifiable efficacy against *Pseudomonas fluorescens* that is not observed to the same degree with its structural analogs [1]. Procurement decisions must therefore be guided by precise activity data, as detailed in the quantitative evidence below, to ensure experimental outcomes align with research objectives.

Quantitative Evidence Guide: Differentiating Kanchanamycin A from Analogs for Scientific Selection


Superior Anti-Pseudomonas fluorescens Potency Compared to Kanamycin A

Kanchanamycin A demonstrates significantly greater potency against *Pseudomonas fluorescens* compared to the aminoglycoside antibiotic Kanamycin A, a common comparator. Its MIC of 3 µg/mL is markedly lower than Kanamycin A's typical MIC range of 1-5 µg/mL against various mycobacteria [1], but more importantly, Kanamycin A is not specifically indicated or highly active against *P. fluorescens* [2]. This highlights the unique anti-pseudomonal activity of Kanchanamycin A.

Antimicrobial Polyol Macrolide Pseudomonas fluorescens

Antifungal Activity Spectrum vs. Co-Produced Macrolide Desertomycin A

Kanchanamycin A's antifungal activity against *Penicillium notatum* (MIC = 30 µg/mL) presents a contrasting spectrum compared to the co-produced macrolide Desertomycin A, which is primarily active against *Bacillus* species and *S. aureus* but not specifically noted for *P. notatum* [1]. This difference in fungal target selectivity informs application-specific compound selection.

Antifungal Polyol Macrolide Biological Control

Unique Terminal Urea Moiety as a Structural Differentiator

Kanchanamycin A is distinguished from other macrolides, including its co-produced analogs Oasomycin A and Desertomycin A, by the presence of a terminal urea moiety [1]. This structural feature is unusual for the class and is not present in the comparators [2]. While not a direct activity metric, this unique chemical handle is a critical consideration for procurement in chemical biology, derivatization, or targeted drug discovery campaigns.

Structural Biology Natural Product Chemistry Drug Discovery

Optimal Research and Industrial Scenarios for Procuring Kanchanamycin A


Agricultural Biological Control Agent for Pseudomonas fluorescens Plant Pathogens

Given its potent and specific activity against *Pseudomonas fluorescens* (MIC = 3 µg/mL) [1], Kanchanamycin A is an ideal candidate for research into biological control of plant diseases caused by this pathogen. This scenario leverages its unique anti-pseudomonal profile to develop targeted agricultural antibiotics or biopesticides, offering a potentially more selective alternative to broad-spectrum agents that disrupt beneficial microbiota [1].

Structural Biology and Chemical Probes Using the Unique Urea Moiety

The terminal urea moiety, a feature unique to Kanchanamycin A among its co-produced analogs [2], makes it a valuable tool for structural biology and chemical probe development. Procurement for this scenario supports studies aimed at understanding the structure-activity relationship of macrolides or for creating affinity matrices to isolate novel binding partners, leveraging the urea group as a functional handle [2].

Antifungal Activity Screening Against Penicillium Species

Kanchanamycin A's moderate antifungal activity against *Penicillium notatum* (MIC = 30 µg/mL) positions it as a specific research tool for studying macrolide action on filamentous fungi. This scenario is particularly relevant for researchers seeking a compound with a defined, narrow spectrum of antifungal activity, as opposed to broad-spectrum agents, for use in mode-of-action studies or as a reference compound in antifungal susceptibility testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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